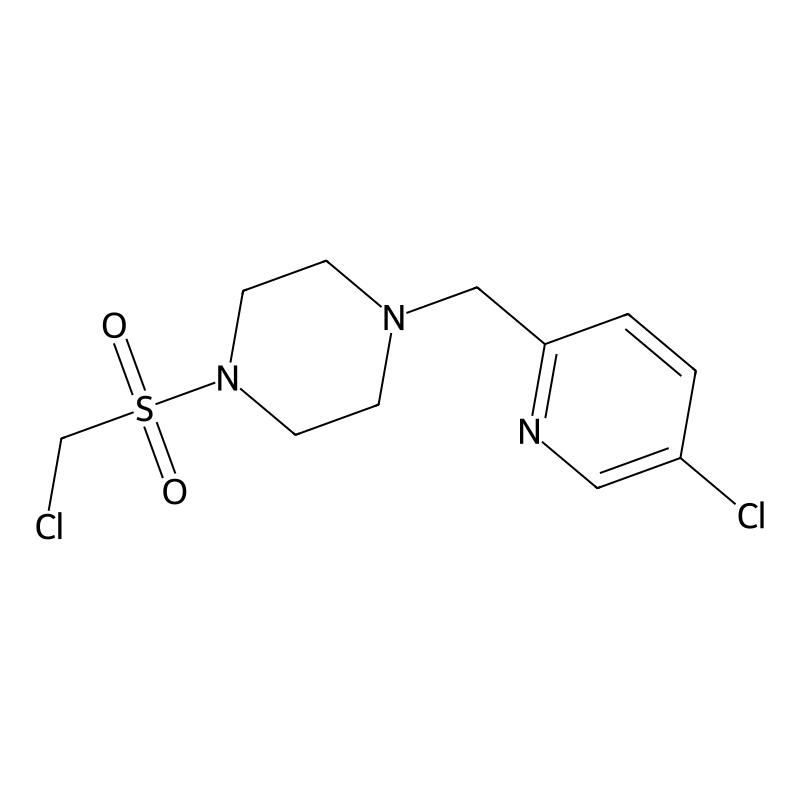

1-(Chloromethylsulfonyl)-4-[(5-chloropyridin-2-yl)methyl]piperazine

Catalog No.

S7690048

CAS No.

M.F

C11H15Cl2N3O2S

M. Wt

324.2 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

1-(Chloromethylsulfonyl)-4-[(5-chloropyridin-2-yl)methyl]piperazine

IUPAC Name

1-(chloromethylsulfonyl)-4-[(5-chloropyridin-2-yl)methyl]piperazine

Molecular Formula

C11H15Cl2N3O2S

Molecular Weight

324.2 g/mol

InChI

InChI=1S/C11H15Cl2N3O2S/c12-9-19(17,18)16-5-3-15(4-6-16)8-11-2-1-10(13)7-14-11/h1-2,7H,3-6,8-9H2

InChI Key

DZDHZRRJIWELHP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=NC=C(C=C2)Cl)S(=O)(=O)CCl

Canonical SMILES

C1CN(CCN1CC2=NC=C(C=C2)Cl)S(=O)(=O)CCl

1-(Chloromethylsulfonyl)-4-[(5-chloropyridin-2-yl)methyl]piperazine, also known as CSP, is a compound with potential biological and medicinal applications. This compound belongs to the class of piperazine derivatives, which are widely used in drug development due to their diverse biological activities.

CSP has a molecular formula of C11H13Cl2N3O2S and a molecular weight of 316.21 g/mol. It has a melting point of 154-155 °C and a boiling point of 480.5 °C at 760 mmHg. This compound is sparingly soluble in water but readily soluble in organic solvents such as methanol, ethanol, and dimethylformamide. It has a white to off-white color and is odorless.

CSP can be synthesized via the reaction of 1-(chloromethylsulfonyl)-4-nitropiperazine with 5-chloro-2-formylpyridine in the presence of a base such as triethylamine. The resulting compound can be purified via recrystallization or column chromatography. The structure of CSP can be confirmed using various techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

Several analytical methods can be used to detect and quantify CSP in various matrices such as biological fluids and environmental samples. These methods include high-performance liquid chromatography, gas chromatography-mass spectrometry, and spectrophotometry. These methods are sensitive, specific, and reliable, making them suitable for various applications.

CSP has been shown to have various biological activities such as antibacterial, antifungal, and antiparasitic activities. It has also been reported to have potent anticancer activity against several cancer cell lines. The exact mechanism by which CSP exerts its biological effects is not yet fully understood, but it is believed to involve the inhibition of enzymes such as DNA topoisomerase II and β-tubulin.

CSP has been evaluated for its acute and chronic toxicity using various animal models such as rats and mice. It has been shown to have low toxicity, with no significant adverse effects observed at therapeutic doses. However, long-term studies are needed to fully determine the safety profile of CSP.

CSP can be used in various scientific experiments such as drug development, medicinal chemistry, and pharmacology. It can also be used as a research tool in the study of biological processes such as cell signaling, gene expression, and protein synthesis.

The current state of research on CSP is focused on its potential therapeutic applications in various fields such as oncology, infectious diseases, and neuroscience. Several studies have shown promising results, and CSP is currently undergoing preclinical and clinical trials to determine its safety and efficacy in humans.

CSP has the potential to revolutionize various fields of research and industry, including drug discovery, agriculture, and biotechnology. Its diverse biological activities make it a suitable candidate for the development of new and improved therapeutics, pesticides, and biocides.

Despite its potential, CSP faces several limitations such as low solubility and poor bioavailability. Future research is needed to overcome these limitations and develop more effective formulations of CSP. Additionally, more studies are needed to fully understand the mechanism of action of CSP and its potential interactions with other compounds.

1. Investigation of the safety and efficacy of CSP in humans through clinical trials.

2. Development of novel formulations of CSP with improved solubility and bioavailability.

3. Exploration of the potential applications of CSP in agriculture as a pesticide or biocide.

4. Investigation of the potential synergistic effects of CSP with other compounds for the development of more effective therapeutics.

5. Identification of the molecular targets of CSP to better understand its mechanism of action.

6. Assessment of the environmental impact of CSP and its potential toxicity to non-target organisms.

7. Development of new analytical methods for the detection and quantification of CSP in various matrices.

8. Investigation of the pharmacokinetics of CSP to better understand its absorption, distribution, metabolism, and excretion in vivo.

9. Exploration of the potential applications of CSP in other fields such as material science and catalysis.

10. Rational design of CSP analogs with improved properties and biological activities.

2. Development of novel formulations of CSP with improved solubility and bioavailability.

3. Exploration of the potential applications of CSP in agriculture as a pesticide or biocide.

4. Investigation of the potential synergistic effects of CSP with other compounds for the development of more effective therapeutics.

5. Identification of the molecular targets of CSP to better understand its mechanism of action.

6. Assessment of the environmental impact of CSP and its potential toxicity to non-target organisms.

7. Development of new analytical methods for the detection and quantification of CSP in various matrices.

8. Investigation of the pharmacokinetics of CSP to better understand its absorption, distribution, metabolism, and excretion in vivo.

9. Exploration of the potential applications of CSP in other fields such as material science and catalysis.

10. Rational design of CSP analogs with improved properties and biological activities.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Exact Mass

323.0262033 g/mol

Monoisotopic Mass

323.0262033 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds